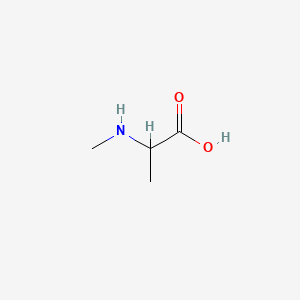

N-Methyl-DL-alanine

Vue d'ensemble

Description

N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, appearing as a colorless crystalline solid. This compound is known for its good solubility in water and its acidic nature, allowing it to react with bases to form salts .

Méthodes De Préparation

N-Methyl-DL-alanine can be synthesized through various methods. One common synthetic route involves the methylation of alanine. This process can be carried out under different experimental conditions depending on the desired outcome. Industrial production methods often involve the use of specific catalysts and controlled environments to ensure high yield and purity .

Analyse Des Réactions Chimiques

N-Methyl-DL-alanine undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Amino Acid Research

N-Methyl-DL-alanine serves as an important building block in peptide synthesis, enabling researchers to investigate protein structure and function. Its structural similarity to naturally occurring amino acids allows it to be integrated into peptides, facilitating studies on:

- Peptide Conformation : The methylation can stabilize certain conformations of peptides, which is crucial for understanding their biological activity.

- Synthesis of Modified Peptides : Researchers utilize this compound to create modified peptides with enhanced properties, such as increased stability against proteolytic degradation .

Neuroscience

In the field of neuroscience, this compound is employed to study neurotransmitter systems. Its applications include:

- Neuropharmacological Studies : Investigating the effects of this compound on neurotransmitter release and uptake, which can provide insights into potential treatments for neurological disorders.

- Modeling Neurotransmitter Activity : The compound's ability to mimic certain neurotransmitters allows researchers to model and understand complex neurobiological processes .

Pharmaceutical Development

This compound has promising implications in pharmaceutical development due to its ability to enhance the pharmacokinetic properties of drugs:

- Improved Solubility and Bioavailability : The incorporation of this compound into drug formulations can lead to better solubility and absorption characteristics, increasing the efficacy of therapeutic agents .

- Stabilization of Drug Molecules : Methylation often improves the stability of peptide drugs, making them more effective over longer periods .

Metabolic Studies

Researchers utilize this compound in metabolic studies to explore energy metabolism pathways:

- Investigating Metabolic Pathways : It serves as a tool for understanding how amino acids are metabolized in various biological systems, providing insights into energy production and utilization.

- Disease Implications : Studies involving this compound can reveal how disruptions in amino acid metabolism may contribute to metabolic disorders .

Food Industry

In the food industry, this compound is explored for its potential applications as a flavor enhancer or nutritional supplement:

- Flavor Enhancement : Its unique properties may contribute to the development of healthier food products that retain desirable flavors without added sugars or fats.

- Nutritional Supplementation : The compound's role as an amino acid may support formulations aimed at improving nutritional profiles .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Mécanisme D'action

The mechanism by which N-Methyl-DL-alanine exerts its effects involves its interaction with amino acid transport mechanisms. It can participate in trans-stimulation, a process where the presence of one amino acid stimulates the transport of another. This interaction is crucial for its role in biochemical research and drug development .

Comparaison Avec Des Composés Similaires

N-Methyl-DL-alanine can be compared with other similar compounds such as:

N-Methyl-L-alanine: Another methyl-substituted alanine with similar properties but different stereochemistry.

DL-Alanine: The non-methylated form of alanine, which lacks the methyl group present in this compound.

N-Methylglycine (Sarcosine): A similar compound where the methyl group is attached to the nitrogen atom of glycine instead of alanine. The uniqueness of this compound lies in its specific methylation pattern and its applications in various fields of research

Activité Biologique

N-Methyl-DL-alanine (NMeAla) is a non-proteinogenic amino acid that has garnered interest due to its biological activities and potential therapeutic applications. This article delves into the biological activity of NMeAla, supported by recent research findings, case studies, and data tables.

This compound is an N-methylated derivative of alanine, which enhances its lipophilicity and stability against proteolytic degradation. The introduction of a methyl group at the nitrogen atom alters the conformational landscape of the amino acid, potentially affecting its biological interactions and functions. Recent studies have reported a one-step fermentation process for producing NMeAla using engineered strains of Corynebacterium glutamicum, achieving high yields of 31.7 g/L under optimized conditions .

1. Neurological Implications

NMeAla has been investigated for its role in neurological functions, particularly in relation to neurotransmitter systems. It has been shown to interact with N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory functions. Research indicates that D-alanine, a stereoisomer of NMeAla, acts as a co-agonist at the glycine binding site of NMDARs, suggesting that NMeAla may exhibit similar properties .

2. Potential Biomarker for Migraine

Recent metabolomic studies have identified this compound as a potential biomarker for migraine. A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS) found that levels of NMeAla were significantly altered in serum samples from migraine patients compared to healthy controls. The analysis indicated that NMeAla might serve as a more specific biomarker than serotonin, traditionally associated with migraine pathophysiology .

Table 1: Comparison of Biological Activities of this compound

Case Study: Migraine Biomarkers

In a study involving 50 migraine patients and 50 healthy controls, researchers performed a comprehensive metabolomic analysis. They discovered that not only was serotonin reduced during migraine attacks, but several amino acids including this compound were also significantly lower in concentration. This finding suggests that targeting metabolic pathways involving these amino acids could lead to new therapeutic strategies for migraine management .

Research Findings on Neurological Functions

Investigations into the role of D-amino acids in the central nervous system have highlighted their importance in regulating neurotransmitter systems. D-alanine's interaction with NMDARs has been linked to behavioral changes in model organisms like Caenorhabditis elegans. While direct evidence for NMeAla's effects in higher animals remains limited, the parallels drawn from D-alanine research indicate potential avenues for future studies on NMeAla's role in neurological health .

Propriétés

Numéro CAS |

28413-45-8 |

|---|---|

Formule moléculaire |

C4H8KNO2 |

Poids moléculaire |

141.21 g/mol |

Nom IUPAC |

potassium;2-(methylamino)propanoate |

InChI |

InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1 |

Clé InChI |

KMHJVMTZJOJIHA-UHFFFAOYSA-M |

SMILES |

CC(C(=O)O)NC |

SMILES canonique |

CC(C(=O)[O-])NC.[K+] |

Key on ui other cas no. |

29782-73-8 |

Pictogrammes |

Irritant |

Séquence |

A |

Synonymes |

N-methylalanine N-methylalanine hydrobromide, (L-Ala)-isomer N-methylalanine hydrochloride, (DL-Ala)-isomer N-methylalanine, (beta-Ala)-isomer N-methylalanine, (L-Ala)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.